molecular formula C19H19N3O2S2 B2805364 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 1226438-88-5

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B2805364
CAS No.: 1226438-88-5
M. Wt: 385.5
InChI Key: OIGFABMTAHRBDB-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic chemical compound intended for research and experimental purposes. This molecule is characterized by a multi-heterocyclic structure incorporating a thiophen-2-yl ring linked to a 6-oxo-1,6-dihydropyridazine core, which is further connected via an ethyl chain to a benzamide group featuring an ethylsulfanyl substituent. Compounds with thiophene and pyridazinone motifs are of significant interest in medicinal chemistry and drug discovery research. For instance, structurally related molecules containing the thiophen-2-yl and pyridazinone groups have been investigated as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme target for neurological and psychiatric disorders . The presence of these specific heterocycles is often associated with binding to enzymatic active sites. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. It may also serve as a core structure for developing novel pharmacological tools to explore various biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-2-25-16-7-4-3-6-14(16)19(24)20-11-12-22-18(23)10-9-15(21-22)17-8-5-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGFABMTAHRBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the ethylsulfanyl group, and the attachment of the pyridazinone and thiophene moieties. Common synthetic methods include:

    Amide Bond Formation: This can be achieved through the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) under conditions such as the presence of coupling agents like EDCI or DCC.

    Thiol-Ene Reaction: The ethylsulfanyl group can be introduced via a thiol-ene reaction, where an alkene reacts with a thiol in the presence of a radical initiator.

    Cyclization Reactions: The pyridazinone ring can be formed through cyclization reactions involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and ethylsulfanyl groups can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) for reduction reactions.

    Coupling Agents: EDCI, DCC for amide bond formation.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.

    Alcohol Derivatives: From reduction of the carbonyl group in the pyridazinone ring.

    Substituted Benzamides: From electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thiophene and pyridazinone moieties suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The following table summarizes structural differences between Compound A and analogs identified in the evidence:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
Compound A Benzamide + dihydropyridazinone Ethylsulfanyl, thiophen-2-yl 433.483
BI64719 Pyrimidine-4-carboxamide Benzyloxy, thiophen-2-yl Not explicitly stated
3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide Propanamide + dihydropyridine Tetrazole, dimethyl substitution Not provided
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalenamine Dual thiophen-2-yl-ethoxy/ethyl groups Not provided
Key Observations:

Core Heterocycles: Compound A employs a dihydropyridazinone ring, whereas BI64719 uses a pyrimidine ring. The tetrahydronaphthalenamine core in compounds introduces a fused aromatic system, which may improve π-π stacking interactions but reduce solubility .

Substituent Effects :

  • The ethylsulfanyl group in Compound A increases lipophilicity compared to the benzyloxy group in BI64719, possibly enhancing membrane permeability .
  • Compounds with dual thiophen-2-yl groups (e.g., ) exhibit higher electron-rich character, which could influence redox stability or metabolic pathways .

Pharmacophoric Elements :

  • The thiophen-2-yl group is conserved across all analogs, underscoring its role as a critical pharmacophore for target engagement, likely through hydrophobic or sulfur-mediated interactions .

Physicochemical and Computational Comparisons

Table 2: Predicted Properties Based on Structural Analysis
Property Compound A BI64719 Compound
LogP ~3.2 (estimated) ~2.8 (estimated) ~4.1 (estimated)
Hydrogen Bond Acceptors 5 6 3
Rotatable Bonds 8 9 7
Polar Surface Area 110 Ų 120 Ų 75 Ų
Insights:
  • LogP : Compound A strikes a balance between lipophilicity and solubility, whereas the compound’s higher LogP may limit bioavailability .
  • Polar Surface Area (PSA): The dihydropyridazinone and benzamide groups in Compound A contribute to a moderate PSA, suggesting favorable absorption in the gastrointestinal tract compared to BI64719’s higher PSA .

Biological Activity

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide, also known by its CAS number 1226438-88-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H19N3O2S2
  • Molecular Weight : 375.50 g/mol
  • Structure : The compound features an ethylsulfanyl group and a benzamide moiety linked to a pyridazinone derivative.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Notably, it has shown promise in the following areas:

  • Antidiabetic Activity : Research indicates that compounds with similar structures may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in diabetes pathogenesis. For instance, derivatives of benzamide have demonstrated protective effects against ER stress-induced cell death, suggesting that 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide could exhibit similar properties .
  • Antioxidant Properties : The presence of the thiophene ring may contribute to antioxidant activity. Compounds containing thiophene have been reported to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Some studies have suggested that related compounds can protect neuronal cells from apoptosis induced by various stressors. This neuroprotective potential warrants further investigation into the specific mechanisms of action for 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary studies suggest that modifications to the benzamide structure and variations in the thiophene substitution can significantly impact potency and selectivity against various biological targets.

Table 1: Summary of SAR Findings

ModificationEffect on Activity
Ethylsulfanyl GroupEnhances lipophilicity and cell membrane permeability
Thiophene SubstitutionIncreases antioxidant activity
Benzamide MoietyEssential for β-cell protective activity

Case Studies and Research Findings

Several studies have detailed the biological activities of compounds structurally related to 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide:

  • β-cell Protection Against ER Stress :
    • A study demonstrated that certain benzamide derivatives could prevent β-cell apoptosis induced by tunicamycin (Tm), with EC50 values indicating high potency (e.g., EC50 = 0.1 ± 0.01 μM) for some analogs .
    • The findings suggest that modifications leading to improved solubility and potency are critical for therapeutic applications.
  • Antioxidant Activity Assessment :
    • Research on thiophene-containing compounds highlighted their ability to reduce oxidative stress markers in vitro, indicating potential neuroprotective effects .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics for related compounds, which could translate into better bioavailability for 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide.

Q & A

Q. How can researchers optimize the synthetic yield of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide?

  • Methodological Answer : Optimization involves:
  • Temperature control : Reactions often proceed efficiently at elevated temperatures (60–100°C), but lower temperatures may reduce side reactions .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) enhance solubility and reaction rates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in C–H activation steps, particularly for functionalizing thiophene or pyridazine moieties .
  • pH modulation : Neutral to slightly acidic conditions (pH 6–7) stabilize intermediates during cyclization .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry, especially for thiophene and ethylsulfanyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between isomers .
  • X-ray Crystallography : Resolves bond lengths and angles in crystalline forms, particularly for the dihydropyridazinone core .

Q. What preliminary biological activities have been observed for this compound?

  • Methodological Answer :
  • Enzyme inhibition : The sulfonamide-like structure mimics natural substrates, potentially inhibiting enzymes such as hydrolases or oxidoreductases. Assays using fluorogenic substrates or calorimetry are recommended .
  • Receptor interaction : Surface plasmon resonance (SPR) or fluorescence polarization can screen for binding to targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridazine ring be achieved during synthesis?

  • Methodological Answer :
  • Directed C–H activation : Use palladium catalysts with directing groups (e.g., amides or sulfanyl groups) to selectively functionalize C3 or C6 positions of the pyridazine ring. For example, a thiophene substituent at C3 directs functionalization to the C6 position via Pd-mediated cyclometalation .
  • Ligand design : Bidentate ligands (e.g., 2,2'-bipyridine) enhance metal coordination and selectivity in cross-coupling reactions .

Q. What role does computational modeling play in elucidating the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina predict binding modes to enzyme active sites (e.g., kinase domains) by simulating interactions with the thiophene or benzamide groups .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the sulfanyl group and catalytic residues .

Q. How can researchers resolve contradictions in reaction data (e.g., variable yields) across studies?

  • Methodological Answer :
  • Variable analysis : Systematically test factors like:
  • Catalyst loading : Pd concentrations between 5–10 mol% often balance cost and efficiency .
  • Purification methods : Gradient column chromatography vs. recrystallization may impact purity and yield .
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent polarity × temperature) .

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